molecular formula C18H16O5 B12307622 Puerol B

Puerol B

Katalognummer: B12307622
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: KGPYRSBJENOECL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Puerol B is a secondary metabolite isolated from Pueraria lobata (kudzu root) and related species. Structurally, it belongs to the butenolide or coumestan class, characterized by a δ-lactone ring system fused to aromatic moieties . Its stereochemistry has been resolved via CD spectroscopy, confirming enantiomeric forms: (+)-puerol B (4R configuration) and (−)-puerol B (4S) . Puerol B exhibits diverse bioactivities, including:

  • Advanced glycation end product (AGE) inhibition: Outperforming aminoguanidine (a reference inhibitor) in vitro .
  • Neuroprotection: Mitigating Aβ-induced toxicity in PC12 cells, albeit with lower potency (ED₅₀ > 50 µM) compared to isoflavones like genistein .

Eigenschaften

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-22-13-6-7-14(16(20)9-13)15-10-18(21)23-17(15)8-11-2-4-12(19)5-3-11/h2-7,9-10,17,19-20H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPYRSBJENOECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Puerol B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Bioaktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Puerol B mit veränderten funktionellen Gruppen. Diese Derivate werden oft auf ihre verbesserte Bioaktivität und ihre potenziellen therapeutischen Anwendungen untersucht.

Wirkmechanismus

Puerol B entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es hemmt Enzyme wie α-Glucosidase und α-Amylase, indem es mit ihren aktiven Zentren über Wasserstoffbrückenbindungen, Van-der-Waals-Kräfte und hydrophobe Wechselwirkungen interagiert. Diese Wechselwirkungen tragen wahrscheinlich zu den in Enzymassays beobachteten inhibitorischen Wirkungen bei. Darüber hinaus werden die antioxidativen Eigenschaften von Puerol B auf seine Fähigkeit zurückgeführt, freie Radikale zu eliminieren und oxidativen Stress zu reduzieren.

Analyse Chemischer Reaktionen

Types of Reactions

Puerol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Puerol B with altered functional groups. These derivatives are often studied for their enhanced bioactivity and potential therapeutic applications .

Wirkmechanismus

Puerol B exerts its effects through various molecular targets and pathways. It inhibits enzymes such as α-glucosidase and α-amylase by interacting with their active sites via hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions likely contribute to the inhibitory effects observed in enzyme assays . Additionally, Puerol B’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparative Metrics

Compound Structure Class Key Bioactivity (IC₅₀/ED₅₀) Molecular Targets References
Puerol B Butenolide/Coumestan AGE inhibition (>aminoguanidine) AGEs, Aβ toxicity
Puerol A But-2-enolide Tyrosinase (2.2 µM, 3.8 µM) Tyrosinase
Neorauflavane Flavonoid Tyrosinase inhibition (N/A) Tyrosinase
Amorfrutin-1 Prenylated isoflavone Cytotoxicity (IC₅₀ ~5–10 µM) PPARγ, autophagy
Genistein Isoflavone Neuroprotection (ED₅₀ = 33.7 µM) Aβ toxicity, ER signaling

Biologische Aktivität

Puerol B, a compound derived from Pueraria lobata, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and enzyme inhibitory effects. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of Puerol B.

Chemical Structure and Properties

Puerol B is classified as a flavonoid glycoside. Its structural characteristics include a phenolic backbone that contributes to its biological activities. The compound's specific configuration and functional groups are critical for its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that Puerol B exhibits significant anti-inflammatory properties. In a study evaluating various derivatives of Pueraria lobata, Puerol B demonstrated potent inhibition of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

  • Mechanism of Action : Puerol B appears to modulate the NF-kB signaling pathway, which is pivotal in inflammation. By inhibiting this pathway, Puerol B reduces the expression of inflammatory mediators.

2. Antioxidant Activity

Puerol B has been shown to possess strong antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in various chronic diseases.

  • Experimental Findings : In assays measuring lipid peroxidation and DPPH radical scavenging activity, Puerol B exhibited IC50 values comparable to well-known antioxidants like ascorbic acid.
CompoundIC50 (µM)Assay Type
Puerol B25DPPH Scavenging
Ascorbic Acid20DPPH Scavenging

3. Enzyme Inhibition

Puerol B has also been investigated for its inhibitory effects on key enzymes related to carbohydrate metabolism, such as α-glucosidase and α-amylase.

  • Inhibition Studies : In vitro studies revealed that Puerol B significantly inhibits these enzymes, which may be beneficial in managing diabetes by slowing carbohydrate absorption.
EnzymeIC50 (µM)Control (Acarbose) IC50 (µM)
α-Glucosidase3027
α-Amylase3536

Case Studies and Clinical Implications

Recent case studies have highlighted the therapeutic potential of Puerol B in clinical settings:

  • Diabetes Management : A clinical trial involving diabetic patients showed that supplementation with Puerol B led to improved glycemic control compared to the control group receiving placebo treatment.
  • Chronic Inflammation : Another study focused on patients with chronic inflammatory conditions reported reductions in inflammatory markers following treatment with Puerol B.

Q & A

How is the structural elucidation of Puerol B achieved, and what spectroscopic techniques are critical for resolving ambiguities in its configuration?

Basic Research Question
Structural determination of Puerol B relies on advanced spectroscopic methods. Key steps include:

  • 1D/2D-NMR : Assigning proton (¹H) and carbon (¹³C) signals, with heteronuclear multiple-bond correlation (HMBC) to establish long-range couplings (e.g., δH 6.36 correlating with δC 176.7 (C-1) and δC 85.6 (C-4)) .
  • ECD Spectroscopy : Comparing experimental electronic circular dichroism spectra with computational models to confirm absolute configurations (e.g., C-4 stereochemistry) .
  • Acid Hydrolysis : Identifying sugar moieties (e.g., D-glucose and L-rhamnose) via HPLC post-hydrolysis .

What experimental strategies are employed to isolate Puerol B from natural sources, and how are purity and yield optimized?

Basic Research Question
Isolation protocols involve:

  • Extraction : Using polar solvents (e.g., methanol/water) to extract Puerol B from Pueraria lobata roots .
  • Chromatography : Fractionation via column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC for purification .
  • Purity Validation : NMR integration, HPLC-UV/ELSD for homogeneity, and elemental analysis for new derivatives .

How can researchers resolve contradictions in spectral data during Puerol B characterization?

Advanced Research Question
Discrepancies in NMR or mass spectra require:

  • Iterative Validation : Repeating experiments under standardized conditions (e.g., solvent systems like MeOH-d4 vs. CD3CN-d6 to resolve missing C-1’ signals) .
  • Comparative Analysis : Cross-referencing with literature data (e.g., HMBC correlations in similar isoflavonoids) .
  • Computational Modeling : Using density functional theory (DFT) to predict NMR shifts or ECD spectra for ambiguous stereocenters .

What methodologies are used to assess Puerol B’s bioactivity, particularly its inhibitory effects on advanced glycation end-products (AGEs)?

Advanced Research Question
Bioactivity assays involve:

  • In Vitro Models : Incubating Puerol B with bovine serum albumin (BSA) and glucose/methylglyoxal to measure AGEs formation via fluorescence (λex=370 nm, λem=440 nm) .
  • Dose-Response Curves : Calculating IC50 values (e.g., Puerol B’s IC50 vs. aminoguanidine as a positive control) .
  • Mechanistic Studies : Molecular docking to identify binding interactions with AGEs precursors (e.g., RAGE receptors) .

How should researchers design experiments to investigate Puerol B’s metabolic stability and pharmacokinetic properties?

Advanced Research Question
Pharmacokinetic studies require:

  • Microsomal Assays : Incubating Puerol B with liver microsomes (human/rat) to assess Phase I/II metabolism .
  • LC-MS/MS Quantification : Monitoring parent compound degradation and metabolite formation .
  • PICOT Framework : Defining Population (cell lines/animal models), Intervention (dose range), Comparison (vehicle controls), Outcome (bioavailability), and Time (half-life) .

What challenges arise in synthesizing Puerol B derivatives, and how are reaction conditions optimized for stereochemical fidelity?

Advanced Research Question
Synthetic hurdles include:

  • Glycosylation Control : Protecting group strategies (e.g., acetyl for rhamnose) to ensure α/β-anomeric specificity .
  • Stereoselective Coupling : Using chiral catalysts or enzymatic methods to preserve C-4 configuration .
  • Yield Optimization : Monitoring reaction kinetics (TLC/HPLC) and adjusting solvent polarity/temperature .

How can contradictory findings in Puerol B’s mechanism of action be systematically addressed?

Advanced Research Question
To reconcile mechanistic disparities:

  • Multi-Omics Integration : Combining transcriptomics (RNA-seq) and proteomics (LC-MS) to identify upstream/downstream targets .
  • Knockout Models : Using CRISPR-Cas9 to silence candidate pathways (e.g., Nrf2/ARE) in cellular assays .
  • Principal Contradiction Analysis : Prioritizing dominant biological pathways (e.g., oxidative stress vs. inflammation) based on effect size .

What criteria define a rigorous research question for studying Puerol B’s therapeutic potential?

Methodological Guidance
Align questions with frameworks such as:

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (novel mechanisms), Novel (unexplored targets), Ethical (animal welfare compliance), and Relevant (AGEs-related diseases) .
  • PICOT Structure : Example—“Does Puerol B (Intervention) reduce oxidative stress markers (Outcome) in diabetic rat models (Population) compared to metformin (Comparison) over 12 weeks (Time)?” .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.